molecular formula C6H11N3O B13067859 (3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol

(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol

Katalognummer: B13067859
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: LNCQWSQNUSQZEC-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is a chiral compound featuring an amino group, an imidazole ring, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis may start from commercially available precursors such as imidazole and amino alcohols.

    Reaction Conditions: The reactions often require specific conditions such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processes: Small-scale production using batch reactors.

    Continuous Processes: Large-scale production using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole ketones, while substitution may produce various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound may influence biochemical pathways related to its functional groups, such as those involving amino or imidazole moieties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole-2-carboxaldehyde: A compound with a similar imidazole structure but different functional groups.

Uniqueness

(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is unique due to its specific combination of functional groups and chiral center, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C6H11N3O

Molekulargewicht

141.17 g/mol

IUPAC-Name

(3S)-3-amino-3-(1H-imidazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H11N3O/c7-5(1-4-10)6-8-2-3-9-6/h2-3,5,10H,1,4,7H2,(H,8,9)/t5-/m0/s1

InChI-Schlüssel

LNCQWSQNUSQZEC-YFKPBYRVSA-N

Isomerische SMILES

C1=CN=C(N1)[C@H](CCO)N

Kanonische SMILES

C1=CN=C(N1)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.